molecular formula C37H30O11 B563098 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside CAS No. 849207-61-0

4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside

Cat. No. B563098
M. Wt: 650.636
InChI Key: HXIAWNZLIFDIBM-GCQONFEASA-N
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Description

This compound is a derivative of coumarin (2H-1-benzopyran-2-one), which is a fragrant organic compound in the benzopyrone chemical class . The “4-Methyl” indicates a methyl group attached to the 4th carbon of the coumarin ring. The “2-oxo” denotes a carbonyl group (=O) at the 2nd position. The “7-yl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside” part suggests a glycosidic linkage to a galactose sugar at the 7th position of the coumarin ring, with the sugar further substituted with benzoyl groups at the 2nd, 3rd, and 6th positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the coumarin ring, the sugar moiety, and multiple substituents. Unfortunately, without specific data or a reference to a database entry, it’s not possible to provide a detailed structural analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the carbonyl group in the coumarin ring could potentially undergo nucleophilic addition reactions. The glycosidic linkage might be hydrolyzed under acidic or enzymatic conditions .


Physical And Chemical Properties Analysis

Predicted properties of the compound include a molecular weight of 352.3, a density of 1.632±0.06 g/cm3, a melting point of 102 °C, a boiling point of 683.1±55.0 °C, and slight water solubility .

Safety And Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

Future research could explore the potential biological activities of this compound, guided by the known activities of related coumarin derivatives. Studies could also investigate its physical and chemical properties in more detail, and develop efficient methods for its synthesis .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30O11/c1-22-19-30(38)45-28-20-26(17-18-27(22)28)44-37-33(48-36(42)25-15-9-4-10-16-25)32(47-35(41)24-13-7-3-8-14-24)31(39)29(46-37)21-43-34(40)23-11-5-2-6-12-23/h2-20,29,31-33,37,39H,21H2,1H3/t29-,31+,32+,33-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIAWNZLIFDIBM-GCQONFEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745387
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside

CAS RN

849207-61-0
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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